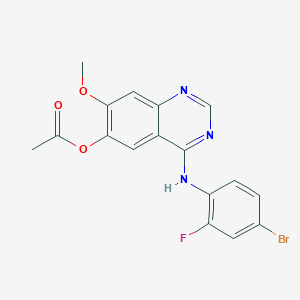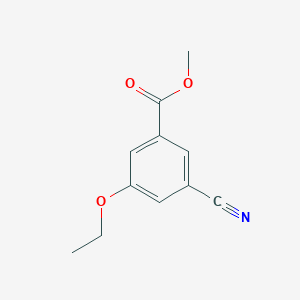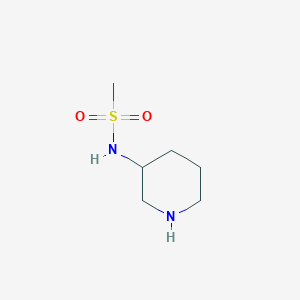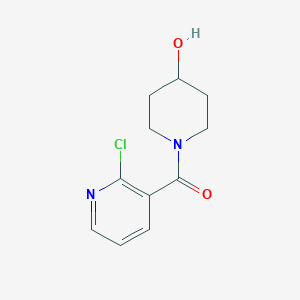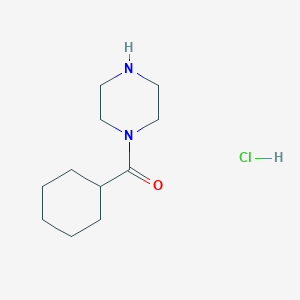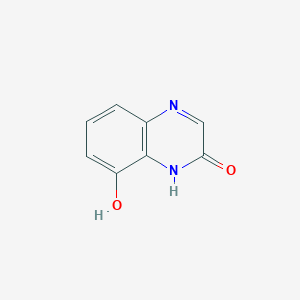
Quinoxaline-2,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline-2,8-diol is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxaline ring system with a hydroxyl group attached to the 8th position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline-2,8-diol typically involves the cyclization of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the condensation of o-phenylenediamine with glyoxal under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 8th position . Another approach involves the use of 2-nitroaniline as a starting material, which undergoes reduction and subsequent cyclization to form the quinoxalinone core .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Quinoxaline-2,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxalinone derivatives with different oxidation states.
Reduction: The compound can be reduced to form dihydroquinoxalinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxalinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
科学研究应用
Quinoxaline-2,8-diol has a wide range of scientific research applications:
作用机制
The mechanism of action of Quinoxaline-2,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity . The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar biological activities.
3,4-Dihydroquinolin-2-one: A related compound with a dihydroquinoline core.
Uniqueness
Quinoxaline-2,8-diol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties .
属性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
8-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)10-7(12)4-9-5/h1-4,11H,(H,10,12) |
InChI 键 |
GTILVJOSRGCKTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=N2 |
规范 SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


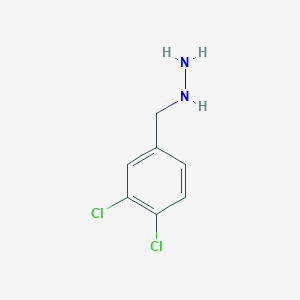
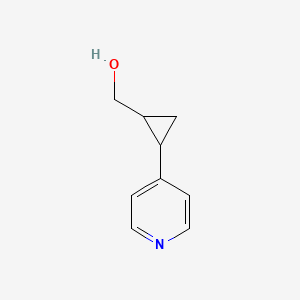
![1-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1646762.png)
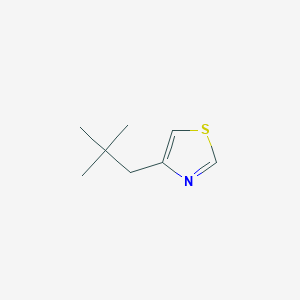
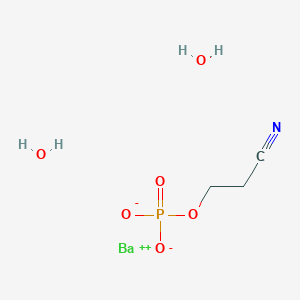
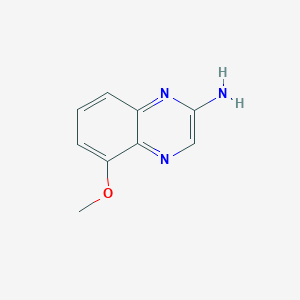
![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1646783.png)
